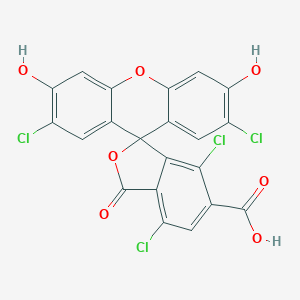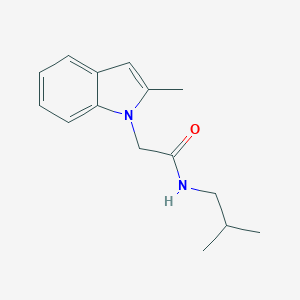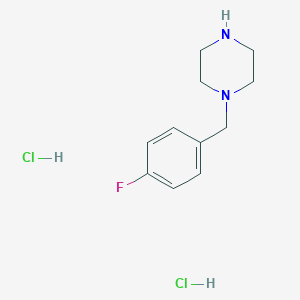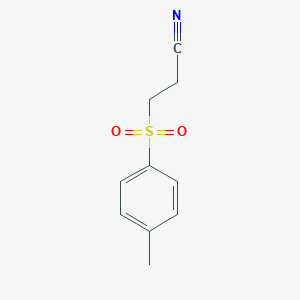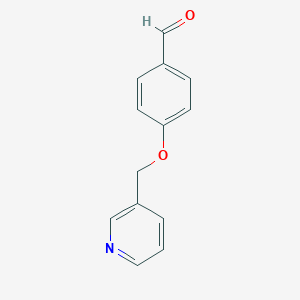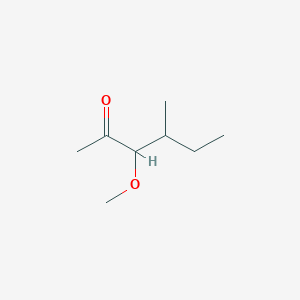
2-Hexanone, 3-methoxy-4-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 3-methoxy-4-methyl-(9CI) is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and a methyl group attached to the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 3-methoxy-4-methyl-(9CI) can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reaction of 3-methoxy-2-hexanone with methyl magnesium bromide (Grignard reagent) followed by oxidation.
Industrial Production Methods: Industrial production of 2-Hexanone, 3-methoxy-4-methyl-(9CI) typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Hexanone, 3-methoxy-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted ketones
Scientific Research Applications
2-Hexanone, 3-methoxy-4-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Hexanone, 3-methoxy-4-methyl-(9CI) involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy and methyl groups influence its reactivity and interaction with other molecules, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
- 3-Methoxy-2-hexanone
- 4-Methyl-2-hexanone
- 3-Methoxy-4-methyl-2-pentanone
Comparison: 2-Hexanone, 3-methoxy-4-methyl-(9CI) is unique due to the presence of both a methoxy and a methyl group on the hexane chain. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to its analogs. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
CAS No. |
198628-57-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
InChI Key |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
Canonical SMILES |
CCC(C)C(C(=O)C)OC |
Synonyms |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

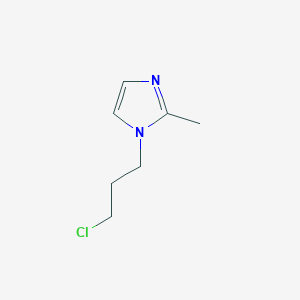

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)


